(6-Fluoroquinolin-8-yl)boronic acid

Descripción general

Descripción

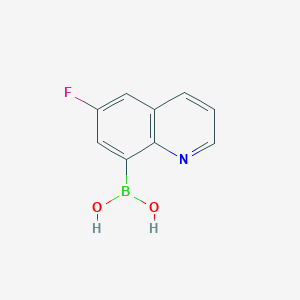

(6-Fluoroquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoroquinolin-8-yl)boronic acid typically involves the introduction of a boronic acid group to a fluoroquinoline scaffold. One common method is the palladium-catalyzed borylation of 6-fluoroquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(6-Fluoroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Substitution: The fluoro group on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Palladium catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products Formed

Biaryl compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted quinolines: Formed via nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, (6-Fluoroquinolin-8-yl)boronic acid serves as a versatile building block for synthesizing complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to create biaryl compounds and other functionalized organic molecules .

Key Reactions:

- Suzuki-Miyaura Coupling: Facilitates the formation of carbon-carbon bonds.

- Nucleophilic Substitution: The fluorine atom can be replaced with various nucleophiles, allowing for the introduction of diverse functional groups into the quinoline structure .

Medicinal Chemistry

The antibacterial properties of fluoroquinolines make this compound a candidate for developing new antibiotics. Studies have indicated that the incorporation of the boronic acid moiety can enhance the biological activity and specificity of quinoline derivatives against bacterial strains.

Case Study: Antibacterial Activity

Research has demonstrated that this compound exhibits significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent.

Material Science

In material science, boronic acids like this compound are known to form reversible covalent bonds with diols and cis-diols. This property is exploited in designing self-assembling materials with specific photophysical characteristics . The unique electronic properties imparted by the fluorine substitution may also influence the behavior of these materials under different conditions.

Mecanismo De Acción

The mechanism of action of (6-Fluoroquinolin-8-yl)boronic acid in biological systems is primarily related to its interaction with bacterial enzymes. The fluoroquinoline scaffold targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluoroquinoline-8-boronic acid

- 8-Quinolinylboronic acid

- 6-Chloroquinolin-8-ylboronic acid

Uniqueness

(6-Fluoroquinolin-8-yl)boronic acid is unique due to the presence of both a fluoro group and a boronic acid group on the quinoline scaffoldThe fluoro group increases the compound’s stability and lipophilicity, while the boronic acid group provides versatility in forming carbon-carbon bonds and interacting with biological targets.

Actividad Biológica

(6-Fluoroquinolin-8-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and enzyme inhibitor. This article discusses the biological activity of this compound, including its mechanisms of action, biochemical properties, and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a quinoline ring with a fluorine atom at the 6-position and a boronic acid functional group at the 8-position. Its molecular formula is , and it has a molecular weight of approximately 172.98 g/mol. The unique structure contributes to its reactivity and biological potential.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The boronic acid moiety allows for reversible covalent bonding with active site residues of various enzymes, particularly proteases and kinases, inhibiting their activity. This interaction can block substrate access or alter enzyme conformation.

- Antibacterial Activity : Similar to other fluoroquinolines, this compound has shown promise as an antibacterial agent. Its structural features enhance binding affinity to bacterial topoisomerases, which are essential for DNA replication .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.008 |

| K. pneumoniae | 0.03 |

| P. aeruginosa | 0.125 |

These results suggest that this compound is highly effective against Gram-negative bacteria, comparable to established fluoroquinolone antibiotics like ciprofloxacin .

Case Studies

- Topoisomerase Inhibition : A study demonstrated that this compound inhibited both E. coli gyrase and topoisomerase IV, with IC50 values indicating strong inhibitory effects compared to other compounds in its class .

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, potentially leading to altered phosphorylation states of downstream targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics:

- Positioning of Functional Groups : The placement of the fluorine atom and the boronic acid group significantly affects the compound's reactivity and binding affinity to biological targets .

- Comparative Analysis : When compared to similar compounds such as (6-Fluoroquinolin-3-yl)boronic acid and (8-Fluoroquinolin-3-yl)boronic acid, variations in substitution patterns lead to distinct biological activities, emphasizing the importance of structural modifications in drug design.

Propiedades

IUPAC Name |

(6-fluoroquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPMJHIHYGRDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674726 | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-44-0 | |

| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.